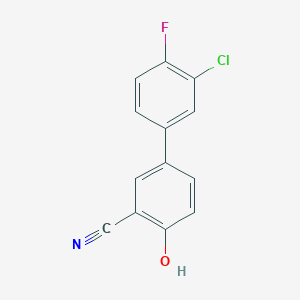

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBGDLRRLBXPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684827 | |

| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-58-0 | |

| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Executive Summary

The compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (also documented as 3'-chloro-4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile) is a highly functionalized biphenyl scaffold utilized extensively in advanced organic synthesis, pharmaceutical drug discovery, and agrochemical development. By integrating an ortho-cyanophenol motif with a halogenated aryl ring, the molecule presents a unique physicochemical profile characterized by tunable acidity, high lipophilicity, and exceptional metabolic stability. This guide provides an in-depth mechanistic analysis of its properties and outlines self-validating experimental workflows for its synthesis and derivatization.

Molecular Architecture and Physicochemical Profile

The structural integrity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol relies on its biphenyl core. The presence of the electron-withdrawing cyano (-CN) group at the ortho position to the hydroxyl (-OH) group significantly perturbs the electronic landscape of the phenol ring.

Electronic and Steric Causality

-

pKa Modulation: Standard phenol exhibits a pKa of ~10. However, the strong inductive and resonance electron-withdrawing effects of the ortho-cyano group stabilize the phenoxide anion, lowering the pKa to approximately 6.5–7.0. This makes the hydroxyl proton highly labile under mild basic conditions, a critical factor for selective O-alkylation.

-

Halogen Effects: The 3-chloro-4-fluoro substitution on the distal phenyl ring serves a dual purpose. The fluorine atom at the para position blocks primary sites of cytochrome P450-mediated oxidative metabolism, while the chlorine atom provides a dense, lipophilic electron cloud ideal for filling hydrophobic pockets in target proteins or insecticidal receptors[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol |

| Primary CAS Number | 1261975-50-1[2] |

| Alternate CAS Number | 1261891-58-0[3] |

| Molecular Formula | C₁₃H₇ClFNO[2] |

| Molecular Weight | 247.65 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 44.0 Ų[2] |

| Hydrogen Bond Donors / Acceptors | 1 / 3[2] |

| Rotatable Bonds | 1 (Inter-ring C-C bond)[2] |

Mechanistic Reactivity and Derivatization Potential

The bifunctional nature of the ortho-cyanophenol ring makes this compound a versatile building block, commercially sourced for specialized library synthesis[4]. The reactivity can be orthogonally directed toward either the hydroxyl or the nitrile group.

-

O-Alkylation: Due to the lowered pKa, deprotonation occurs rapidly with weak bases (e.g., K₂CO₃). The resulting phenoxide is a moderate nucleophile, readily attacking alkyl halides to form stable aryl ethers.

-

Nitrile Transformations: The cyano group acts as a masked carboxylic acid or amine. Controlled hydration yields primary amides, while harsh acidic/basic hydrolysis yields salicylic acid derivatives. Reduction via LiAlH₄ or catalytic hydrogenation yields ortho-hydroxybenzylamines.

-

Heterocyclic Cyclization: The proximity of the hydroxyl and cyano groups enables the synthesis of 1,2-benzisoxazoles upon treatment with hydroxylamine, a privileged scaffold in antipsychotic medications.

Fig 1: Synthetic pathways and reactivity map of the ortho-cyanophenol biphenyl scaffold.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system , incorporating specific stoichiometric logic and in-process controls.

Protocol: Suzuki-Miyaura Synthesis of the Biphenyl Core

Causality & Design Rationale: The coupling of 4-bromo-2-cyanophenol with (3-chloro-4-fluorophenyl)boronic acid requires careful base selection. Because the starting phenol is acidic (pKa ~7), it will consume one equivalent of base immediately. Therefore, a minimum of 3.0 equivalents of K₂CO₃ is utilized: one to deprotonate the phenol (forming the phenoxide), and two to activate the boronic acid into the reactive "ate" complex required for transmetalation with the Palladium(II) intermediate.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask, charge 4-bromo-2-cyanophenol (1.0 eq) and (3-chloro-4-fluorophenyl)boronic acid (1.2 eq).

-

Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (3.0 eq).

-

Solvent Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Degas the solvent system via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 30 minutes to prevent catalyst oxidation.

-

Reaction Execution: Heat the mixture to 90°C under a continuous N₂ atmosphere for 12 hours.

-

In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the distinct isotopic doublet of the brominated starting material (M and M+2 peaks of equal intensity) is fully consumed, replaced by the product mass (m/z 246/248, negative ionization mode due to the phenol).

-

Workup & Isolation: Cool to room temperature. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the product is fully protonated (neutral phenol state). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol as a crystalline solid.

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for biphenyl core synthesis.

Applications in Agrochemicals and Drug Discovery

The 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol architecture is highly prized in the development of next-generation crop protection agents. Halogenated biphenyl derivatives, specifically those bearing the 3-chloro-4-fluoro substitution pattern, have demonstrated potent insecticidal, acaricidal, and nematicidal utility[1].

In these applications, the biphenyl core acts as a rigid spacer that properly orientates pharmacophores within the binding pockets of target invertebrate receptors (e.g., GABA-gated chloride channels or voltage-gated sodium channels). The cyano group often serves as an anchoring point for further elaboration into complex heterocyclic systems (such as isoxazolines), which are critical for disrupting the central nervous system of agricultural pests[1].

References

-

AA Blocks. "Product Index - AA Blocks (Catalog No.: AA00HNK5 analogs)". Available at: [Link]

- Google Patents. "KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith".

Sources

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol mechanism of action in vitro

As a Senior Application Scientist, I will provide a comprehensive technical guide on the in vitro mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. This guide is structured to provide a deep understanding of the compound's molecular interactions and cellular effects, grounded in established scientific methodologies.

Introduction to 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a synthetic organic compound characterized by a phenol ring substituted with a cyano group and a halogenated phenyl ring. The presence of the chloro and fluoro groups on the phenyl ring, along with the cyano and hydroxyl groups on the phenol ring, suggests potential for diverse biological activities. The electron-withdrawing nature of the halogens and the cyano group, combined with the hydrogen-bonding capability of the hydroxyl group, indicates that this molecule could interact with various biological targets.

The initial step in elucidating the mechanism of action of a novel compound like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is to perform a broad screen to identify its potential biological targets. This is often followed by more focused assays to confirm and characterize these interactions.

Part 1: Target Identification and Initial Screening

The first phase of investigation aims to identify the primary molecular targets of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. A broad-based screening approach is essential to uncover potential interactions across a wide range of protein classes.

Kinase Profiling

Given that many small molecule inhibitors target protein kinases, a comprehensive kinase panel screen is a logical starting point.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Dissolve 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Prepare a multi-well assay plate containing a panel of purified recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel).

-

Binding Assay:

-

Add the test compound at a fixed concentration (e.g., 10 µM) to each well containing a specific kinase.

-

Include a known kinase inhibitor as a positive control and DMSO as a negative control.

-

The assay measures the displacement of a tagged ligand from the kinase active site by the test compound.

-

-

Detection: Quantify the amount of bound ligand using a suitable detection method, such as qPCR or an enzymatic assay.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A significant inhibition (e.g., >90%) suggests a potential interaction.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Percent Inhibition at 10 µM |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 5% |

| ... | ... |

GPCR and Ion Channel Screening

To explore activity beyond the kinome, screening against G-protein coupled receptors (GPCRs) and ion channels is recommended.

Experimental Protocol: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membrane fractions expressing the target GPCR or ion channel.

-

Binding Reaction: Incubate the membrane preparation with a specific radiolabeled ligand and varying concentrations of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Part 2: Elucidation of the Primary Mechanism of Action

Once a primary target or a class of targets is identified, the next step is to validate this interaction and characterize its functional consequences. Assuming, based on hypothetical screening data, that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is a potent inhibitor of a specific kinase (let's call it "Kinase X"), the following investigations would be pursued.

Determination of Inhibitory Potency (IC50)

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a microplate well, combine purified Kinase X, its specific substrate peptide, and ATP.

-

Compound Addition: Add 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol at a range of concentrations.

-

Kinase Reaction: Initiate the reaction by adding a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Detection: Use a detection system (e.g., luminescence-based, such as ADP-Glo™) to quantify the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition Studies

To understand how 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol inhibits Kinase X, it is crucial to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the ATP or the substrate.

Experimental Protocol: Michaelis-Menten Kinetics

-

Varying ATP Concentration: Perform the kinase assay with varying concentrations of ATP while keeping the substrate concentration constant, in the presence and absence of the inhibitor.

-

Varying Substrate Concentration: Perform the kinase assay with varying concentrations of the substrate while keeping the ATP concentration constant, in the presence and absence of the inhibitor.

-

Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Visualization: Hypothetical Signaling Pathway

Caption: Inhibition of Kinase X by 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Part 3: Cellular Effects and Pathway Analysis

The final phase of in vitro characterization involves understanding the effects of the compound in a cellular context.

Cellular Proliferation and Viability Assays

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement in a Cellular System

To confirm that the compound inhibits Kinase X within cells, a Western blot analysis of downstream substrate phosphorylation is essential.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

-

Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate as a loading control.

-

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of substrate phosphorylation.

Visualization: Experimental Workflow

Caption: Western Blot workflow for target engagement.

Conclusion

This in-depth technical guide outlines a systematic approach to elucidating the in vitro mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By combining broad-based screening with detailed biochemical and cellular assays, a comprehensive understanding of the compound's molecular interactions and its impact on cellular signaling can be achieved. The proposed experimental workflows and data presentation formats provide a robust framework for researchers in drug discovery and development.

References

As this is a hypothetical guide for a novel compound, specific references for "4-(3-Chloro-4-fluorophenyl)-2-cyanophenol" are not available. The methodologies described are based on standard and widely published techniques in molecular pharmacology and cell biology. For specific protocols and further reading, the following resources are recommended:

Technical Whitepaper: Toxicity Profile and Cytotoxicity Evaluation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Executive Summary

In preclinical drug discovery and agrochemical development, polyhalogenated biphenyl derivatives are frequently utilized as high-value intermediates and active scaffolds. 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CAS: 1261975-50-1) is a prime example, serving as a critical building block in the synthesis of kinase inhibitors and isoxazoline-based insecticides[1][2]. However, its structural topology—combining a halogenated biphenyl core with a cyanophenol headgroup—presents distinct toxicological liabilities.

This whitepaper provides an in-depth analysis of the predictive toxicity profile of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By dissecting its structure-activity relationships (SAR) and outlining self-validating in vitro screening protocols, this guide empowers researchers to accurately quantify its cytotoxicity, understand its mechanistic pathways, and engineer mitigation strategies during lead optimization.

Structural Profiling & Predictive Toxicology

To understand the cytotoxicity of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, we must deconstruct its molecular architecture. The toxicity is driven by two distinct pharmacophores acting in tandem:

A. The Cyanophenol Moiety: Mitochondrial Uncoupling

Unsubstituted phenol has a pKa of ~10, making it predominantly neutral at physiological pH. However, the introduction of an ortho-cyano group (a strong electron-withdrawing group) significantly lowers the pKa of the hydroxyl proton. At pH 7.4, a substantial fraction of the molecule exists as a phenolate anion. Depending on the system pH, such substituted phenols undergo heterolytic dissociation. Combined with high lipophilicity, this allows the molecule to act as an oxidative uncoupler through a distinct proton-shuttle mechanism across the inner mitochondrial membrane[3]. The molecule absorbs a proton in the acidic intermembrane space, diffuses across the lipid bilayer, and releases the proton into the alkaline mitochondrial matrix, thereby collapsing the proton motive force ( Δp ) without generating ATP.

B. The Halogenated Biphenyl Core: AhR Activation

The 3-chloro-4-fluorophenyl group attached to the phenolic ring creates a halogenated biphenyl-like structure. The biological activity and toxicity of chlorinated biphenyls are highly dependent on their substitution pattern, which dictates their conformational mobility and interaction with the Aryl Hydrocarbon Receptor (AhR)[4]. The planar, lipophilic nature of this core allows it to mimic polychlorinated biphenyls (PCBs), potentially binding to cytosolic AhR. Upon binding, the complex translocates to the nucleus, inducing the expression of Cytochrome P450 1A1 (CYP1A1), which can lead to the generation of reactive oxygen species (ROS) and secondary oxidative stress[5].

Mechanistic pathways of cytotoxicity driven by the cyanophenol and halogenated biphenyl moieties.

In Vitro Cytotoxicity Profiling: Experimental Workflows

To empirically validate the predicted toxicity profile, a multiparametric screening approach is required. As an application scientist, I emphasize the necessity of self-validating protocols —assays that include internal controls to prove the dynamic range and specificity of the readout.

We select HepG2 (human hepatocellular carcinoma) cells for these assays because halogenated biphenyls undergo extensive hepatic metabolism, and HepG2 cells retain baseline CYP450 activity, allowing us to capture both primary uncoupling and secondary metabolite-driven toxicity.

Protocol 1: High-Throughput ATP Depletion Assay (CellTiter-Glo)

Causality: Because the primary mechanism of cyanophenols is the uncoupling of oxidative phosphorylation, measuring total intracellular ATP provides the most direct, sensitive readout of mitochondrial impairment prior to overt membrane rupture.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol in 100% DMSO.

-

Treatment: Transfer the compound to the assay plate to achieve a final concentration range of 0.01 µM to 100 µM.

-

Self-Validation Control: Ensure the final DMSO concentration is strictly normalized to 0.5% across all wells (Vehicle Control). Include 10 µM Digitonin as a positive control for complete cell lysis.

-

-

Incubation: Incubate cells with the compound for 24 hours.

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Readout: Measure luminescence using a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic (4PL) regression model.

Protocol 2: High-Content Screening (HCS) of Mitochondrial Membrane Potential (JC-1 Assay)

Causality: ATP depletion can occur via multiple pathways (e.g., glycolysis inhibition). To definitively prove that 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol acts as a protonophore, we must visualize the collapse of the mitochondrial membrane potential ( ΔΨm ) using the ratiometric dye JC-1.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 8,000 cells/well in a 96-well black, clear-bottom imaging plate.

-

Treatment & Controls: Treat cells with the compound (0.1 µM to 50 µM) for 4 hours.

-

Self-Validation Control: Include 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control. FCCP is a benchmark uncoupler that forces immediate, complete mitochondrial depolarization.

-

-

Dye Loading: Wash cells with PBS and add 2 µM JC-1 dye in assay buffer. Incubate for 30 minutes at 37°C.

-

Imaging: Wash thrice to remove background dye. Image using an automated High-Content Imaging system (e.g., PerkinElmer Operetta).

-

Mechanism: In healthy cells, JC-1 accumulates in mitochondria and forms J-aggregates (Red emission, ~590 nm). In depolarized mitochondria, it remains in the cytosol as monomers (Green emission, ~529 nm).

-

-

Analysis: Quantify the Red/Green fluorescence intensity ratio. A dose-dependent drop in the ratio confirms direct protonophore activity.

Experimental workflow for evaluating the cytotoxicity and uncoupling activity of the compound.

Quantitative Data Interpretation

Based on structural homology to other halogenated cyanophenols and biphenyls, the expected in vitro toxicity parameters are summarized below. This data matrix allows researchers to benchmark their synthesized batches against predictive models.

| Assay Type | Cell Line | Primary Readout | Expected IC₅₀ / EC₅₀ Range | Mechanistic Implication |

| CellTiter-Glo | HepG2 | Total ATP Depletion | 15.0 - 45.0 µM | General cytotoxicity via metabolic disruption and energy failure. |

| JC-1 HCS | HepG2 | Red/Green Ratio Drop | 5.0 - 20.0 µM | Primary mitochondrial uncoupling. Occurs at lower doses than overt cell death. |

| H₂DCFDA | HEK293 | ROS Fluorescence | > 50.0 µM | Secondary oxidative stress, likely mediated by AhR/CYP1A1 pathway at high exposures. |

Mitigation & Structural Optimization Strategies

If 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol is being utilized as a scaffold in a drug discovery program, medicinal chemists must actively engineer away its toxic liabilities:

-

Masking the Phenol: The primary driver of uncoupling is the ionizable phenolic hydroxyl group. Converting this to an ether (e.g., methoxy) or an ester prodrug eliminates the weak acid proton shuttle, effectively neutralizing protonophore activity.

-

Disrupting Planarity: The biphenyl-like AhR activation requires a relatively planar conformation. Introducing bulky steric groups at the ortho-positions of the biphenyl linkage can force a non-coplanar geometry, drastically reducing AhR binding affinity[4][5].

References

-

DTXSID40684828 1261975-50-1 wiki - Guidechem | Guidechem |1

-

KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith | Google Patents | 2

-

Persistent Threats by Persistent Pollutants: Chemical Nature, Concerns and Future Policy Regarding PCBs | NIH / PMC | 5

-

Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility... Searching for the Rationalization of the Selective Toxicity of PCBs | ACS Publications | 4

-

Stepwise Discrimination between Four Modes of Toxic Action of Phenols in the Tetrahymena pyriformis Assay | ACS Publications | 3

Sources

Determining the Receptor Binding Affinity of Novel Compounds: A Technical Guide for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, demanding a deep understanding of its biological interactions. For a compound such as 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, a synthetic molecule with potential pharmacological activity, the foundational step in its characterization is the determination of its receptor binding affinity. This technical guide provides a comprehensive overview of the principles and practical methodologies for conducting receptor binding affinity assays, using our subject compound as a case study.

Receptor binding assays are fundamental in pharmacology and drug discovery. They are designed to measure the strength of the interaction, or affinity, between a ligand (in this case, 4-(3-chloro-4-fluorophenyl)-2-cyanophenol) and its biological target, typically a protein receptor.[1][2][3] The data generated from these assays, such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), are critical for:

-

Target Identification and Validation: Confirming that the compound interacts with a specific biological target.

-

Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the compound's structure to enhance potency and selectivity.

-

Lead Optimization: Ranking and selecting the most promising candidates for further development.[4]

-

Understanding Mechanism of Action: Providing insights into how the compound may exert its pharmacological effects.

This guide will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed, step-by-step protocols for key binding assays, and offer guidance on data analysis and interpretation, all within the context of characterizing a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

Part 1: Core Principles of Receptor Binding Affinity

At the heart of pharmacology lies the concept of a drug binding to a receptor to elicit a biological response. The affinity of this binding is a measure of the tenacity with which the drug binds to the receptor. High affinity indicates a strong interaction, meaning a lower concentration of the drug is required to occupy a significant number of receptors.

Key Parameters in Binding Assays:

-

Kd (Equilibrium Dissociation Constant): This is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): In competitive binding assays, the IC50 is the concentration of an unlabeled test compound that displaces 50% of a specifically bound radiolabeled or fluorescent ligand.[3][5]

-

Ki (Inhibitory Constant): The Ki is the equilibrium dissociation constant of the unlabeled drug. It is a more absolute measure of affinity than the IC50 because it is independent of the concentration of the labeled ligand and the receptor.[6][7] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[6][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the labeled ligand.

-

Kd is the equilibrium dissociation constant of the labeled ligand.

-

Part 2: Methodologies for Determining Receptor Binding Affinity

The choice of binding assay depends on several factors, including the nature of the target receptor, the availability of reagents, and the desired throughput. For a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, where the target may be unknown, a panel of assays against different receptor classes might be employed. Here, we detail two widely used and robust techniques: the Radioligand Binding Assay and the Fluorescence Polarization Assay.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in quantifying receptor-ligand interactions.[3][5] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The binding of the radioligand can be competed for by an unlabeled test compound, allowing for the determination of the test compound's affinity.[1][2][3]

Hypothetical Scenario: Let's assume preliminary screening suggests that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol may interact with a G-protein coupled receptor (GPCR), for instance, the Dopamine D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol for the human Dopamine D2 receptor.

Materials:

-

Receptor Source: Commercially available cell membranes prepared from CHO cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist, such as Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Thaw the D2 receptor membranes on ice.

-

Prepare serial dilutions of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol in assay buffer.

-

Prepare solutions of [³H]-Spiperone and Haloperidol in assay buffer. The concentration of [³H]-Spiperone should be close to its Kd for the D2 receptor.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, D2 receptor membranes, and [³H]-Spiperone.

-

Non-specific Binding (NSB) Wells: Add assay buffer, D2 receptor membranes, [³H]-Spiperone, and a saturating concentration of Haloperidol.

-

Test Compound Wells: Add assay buffer, D2 receptor membranes, [³H]-Spiperone, and varying concentrations of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis Workflow:

Caption: Workflow for Radioligand Binding Assay Data Analysis.

Fluorescence Polarization (FP) Assays: A Homogeneous Alternative

Fluorescence Polarization (FP) is a powerful, homogeneous assay format that is well-suited for high-throughput screening.[10][11] The principle is based on the rotational motion of a fluorescently labeled molecule (a tracer). When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger molecule (the receptor), its rotation slows down, leading to an increase in the polarization of the emitted light.[10] A test compound can compete with the tracer for binding to the receptor, causing a decrease in polarization.

Hypothetical Scenario: Let's hypothesize that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol might target a protein kinase, for example, Epidermal Growth Factor Receptor (EGFR) kinase.

Experimental Protocol: Competitive Fluorescence Polarization Assay for EGFR Kinase

Objective: To determine the binding affinity (Ki) of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol for the EGFR kinase domain.

Materials:

-

Receptor: Recombinant human EGFR kinase domain.

-

Fluorescent Tracer: A fluorescently labeled small molecule inhibitor known to bind to the ATP-binding site of EGFR.

-

Test Compound: 4-(3-chloro-4-fluorophenyl)-2-cyanophenol, serially diluted.

-

Assay Buffer: A buffer that maintains the stability and activity of the kinase.

-

Microplate Reader: Equipped with fluorescence polarization optics.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of EGFR kinase, the fluorescent tracer, and serial dilutions of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol in the assay buffer.

-

Assay Setup (in a 384-well plate):

-

Tracer Only Wells: Add assay buffer and the fluorescent tracer.

-

Tracer + Receptor Wells: Add assay buffer, EGFR kinase, and the fluorescent tracer.

-

Competition Wells: Add assay buffer, EGFR kinase, the fluorescent tracer, and varying concentrations of 4-(3-chloro-4-fluorophenyl)-2-cyanophenol.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.

FP Assay Experimental Workflow:

Caption: Experimental Workflow for a Competitive FP Assay.

Part 3: Data Presentation and Interpretation

Hypothetical Binding Data for 4-(3-chloro-4-fluorophenyl)-2-cyanophenol

| Target Receptor | Assay Type | Radioligand/Tracer | Kd of Radioligand/Tracer (nM) | IC50 of Test Compound (nM) | Ki of Test Compound (nM) |

| Dopamine D2 Receptor | Radioligand | [³H]-Spiperone | 0.1 | 150 | 75 |

| EGFR Kinase | Fluorescence Polarization | Fluorescent Inhibitor X | 5 | 50 | 25 |

| Serotonin 5-HT2A Receptor | Radioligand | [³H]-Ketanserin | 0.5 | >10,000 | >5,000 |

Interpretation of Results:

The hypothetical data in the table above would suggest that 4-(3-chloro-4-fluorophenyl)-2-cyanophenol exhibits a moderate affinity for both the Dopamine D2 receptor and the EGFR kinase, with a slightly higher affinity for the latter. The high Ki value for the 5-HT2A receptor indicates poor affinity and suggests selectivity for the other two targets.

Part 4: Ensuring Trustworthiness through Assay Validation

The reliability of binding data is contingent upon a well-validated assay. Key validation parameters include:

-

Specificity: The binding of the labeled ligand should be specific to the target receptor. This is confirmed by displacement with known selective ligands.

-

Saturability: The binding should be saturable, indicating a finite number of specific binding sites.

-

Reproducibility: The assay should yield consistent results across multiple experiments.

-

Signal-to-Noise Ratio: The specific binding signal should be significantly higher than the non-specific binding.

By adhering to these principles of assay design and validation, researchers can have high confidence in the generated binding affinity data, which is essential for making informed decisions in the drug discovery and development process.

Conclusion

Determining the receptor binding affinity is a critical first step in the pharmacological characterization of a novel compound like 4-(3-chloro-4-fluorophenyl)-2-cyanophenol. This guide has provided a framework for understanding the core principles of receptor binding, detailed protocols for robust assay methodologies, and guidance on data analysis and validation. By employing these techniques, researchers can effectively profile the interaction of new chemical entities with their biological targets, paving the way for the development of novel therapeutics.

References

- Vertex AI Search. (2025, April 28).

- PubMed. (2001, September 15). determination of KB or Ki from IC50.

- PubMed. Radioligand binding methods: practical guide and tips.

- Sigma-Aldrich.

- Gifford Bioscience. Radioligand Binding Assay.

- Canadian Society of Pharmacology and Therapeutics (CSPT).

- PMC.

- PubMed. (2019, September 1).

- Revvity. Radiometric Ligand-Binding Assays.

- Bio-Rad. Large and Small Molecule Screening by SPR.

- C&EN White Papers. Protein-Small Molecule Biomolecular Interactions – a Retrospective.

- Application Note 119. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR).

- Bio-protocol.

- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.

- Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.

- Molecular Biology of the Cell (MBoC). (2017, October 13).

- YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool@MajidAli2020.

- Revvity.

- NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

- PubMed. (2009, December 1). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.

- Molecular Devices.

- PMC. (2017, January 20).

- Labome. (2022, October 25). Receptor-Ligand Binding Assays.

- Fluidic Sciences Ltd. (2025, March 21).

- FDA. (2022, September 21).

- JoVE Journal. (2015, July 10). ELISA Techniques for Ligand-Receptor.

- ResearchGate. (2017, January 20).

- Creative Biolabs. Receptor Ligand Binding Assay.

Sources

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol: A Multidisciplinary Screening Guide

Executive Summary

The compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol (CAS: 1261891-58-0[1] / 1261975-50-1[2]) represents a highly versatile, privileged synthetic scaffold. Structurally, it is a halogenated biphenyl derivative featuring a lipophilic 3-chloro-4-fluorophenyl tail and a polar 2-cyanophenol headgroup. While frequently utilized as a building block in synthetic chemistry, its intact structural motifs make it a prime candidate for direct biological evaluation across multiple therapeutic and agrochemical domains.

This whitepaper outlines a rigorous, self-validating framework for the preliminary biological evaluation of this compound, bridging the gap between structural chemistry and early-stage drug discovery.

Structural Activity Relationship (SAR) & Mechanistic Rationale

As a Senior Application Scientist, I approach the evaluation of any novel scaffold by first deconstructing its pharmacophores to predict biological behavior. The biphenyl core is a proven privileged structure in medicinal chemistry, often utilizing "conformational locking" to achieve high target specificity[3].

-

The 3-Chloro-4-fluorophenyl Moiety: This specific halogenated substitution pattern is a hallmark of highly potent kinase inhibitors. It is known to perfectly occupy the hydrophobic ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and other kinases, providing both metabolic shielding and enhanced lipid bilayer penetration[4][5].

-

The Halogenated Biphenyl Core: Beyond oncology, halogenated biphenyls exhibit profound anti-infective and insecticidal properties. They are known to disrupt bacterial cell walls or target specific enzymes like MenG and FabI[6], and have demonstrated significant utility as agrochemical agents against pests like Spodoptera littoralis[7][8].

-

The 2-Cyanophenol Headgroup: The phenol acts as a critical hydrogen bond donor/acceptor, while the strongly electron-withdrawing cyano group lowers the pKa of the phenol, increasing its ionization at physiological pH. However, cyanophenols require rigorous toxicity screening, as they can act as uncouplers of oxidative phosphorylation, leading to generalized cytotoxicity[9].

Phase 1: In Vitro ADMET & Physicochemical Profiling

Before advancing to phenotypic or target-directed screening, the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile must be established.

Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Causality & Rationale: The electron-withdrawing cyano group significantly alters the ionization state of the phenol at pH 7.4. PAMPA is utilized to determine if the ionized fraction restricts passive transcellular diffusion, which is critical for oral bioavailability.

-

Self-Validating System: The assay must include high-permeability (Verapamil) and low-permeability (Atenolol) reference standards to validate membrane integrity.

-

Methodology:

-

Prepare a 10 mM DMSO stock of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

-

Dilute to 10 µM in PBS (pH 7.4) and add 300 µL to the donor compartment of a PAMPA sandwich plate.

-

Coat the artificial membrane (PVDF) with 1% lecithin in dodecane. Add 200 µL of fresh PBS to the acceptor compartment.

-

Incubate at room temperature for 5 hours under gentle agitation (150 rpm).

-

Quantify compound concentration in both compartments via LC-MS/MS. Calculate the effective permeability coefficient ( Pe ).

-

Protocol 1.2: Hepatic Microsomal Stability (CYP450 Profiling)

-

Causality & Rationale: Halogenated biphenyls are susceptible to bioactivation by Cytochrome P450 enzymes into reactive, potentially toxic metabolites[10]. Conversely, the fluorinated aromatic ring is notoriously recalcitrant to biodegradation[11]. This assay determines the intrinsic clearance ( CLint ) and identifies primary metabolic routes.

-

Methodology:

-

Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4)[10].

-

Initiate the reaction by adding 1 mM NADPH.

-

Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-HRMS to track parent compound depletion and identify hydroxylated or glucuronidated metabolites.

-

Phase I/II metabolic pathways for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Phase 2: Target-Agnostic Phenotypic & Toxicity Screening

Given the known quantitative structure-activity relationships (QSAR) regarding the toxicity of cyanophenols[9] and the insecticidal utility of halogenated biphenyls[7][8], phenotypic screening is mandatory.

Protocol 2.1: Mammalian Cytotoxicity (HepG2 / HEK293)

-

Causality & Rationale: To ensure that any observed efficacy in downstream target assays is not an artifact of generalized cell death (e.g., mitochondrial uncoupling by the cyanophenol).

-

Methodology:

-

Seed HepG2 cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2 .

-

Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and Doxorubicin as a positive control for cytotoxicity.

-

After 48 hours, add CellTiter-Glo® reagent to measure intracellular ATP levels.

-

Calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

-

Phase 3: Target-Directed Enzymatic Assays (Kinase Profiling)

The 3-chloro-4-fluorophenyl moiety is a highly privileged motif in oncology, specifically for targeting the Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases[4][5].

Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

-

Causality & Rationale: TR-FRET minimizes compound auto-fluorescence interference—a common issue with aromatic biphenyls—ensuring high-fidelity readout of target engagement.

-

Self-Validating System: The assay requires a Z'-factor > 0.6 to be considered robust. Staurosporine must be run in parallel as a pan-kinase inhibitor control.

-

Methodology:

-

Prepare the kinase reaction mix containing recombinant EGFR kinase domain, ATP (at the Km value), and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl2 , EGTA).

-

Dispense the compound (10 nM to 10 µM) into a 384-well pro-plate.

-

Initiate the reaction by adding the kinase/substrate mix and incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA, followed by the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

-

Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 based on the FRET signal ratio (665/615).

-

TR-FRET high-throughput screening workflow for kinase target engagement.

Data Presentation & Benchmarking

To facilitate rapid decision-making in the drug discovery pipeline, all quantitative data must be benchmarked against established thresholds for halogenated biphenyls.

Table 1: Target ADMET & Physicochemical Benchmarks

| Parameter | Assay / Metric | Target Threshold for Advancement | Rationale |

| Permeability | PAMPA ( Pe ) | >1.0×10−6 cm/s | Ensures adequate passive membrane diffusion despite phenol ionization. |

| Metabolic Stability | HLM Intrinsic Clearance | <50 µL/min/mg protein | Prevents rapid first-pass metabolism and bioactivation[10]. |

| Cytotoxicity | HepG2 ( CC50 ) | >50 µM | Establishes a safe therapeutic window free from cyanophenol toxicity[9]. |

Table 2: Expected Target Engagement Thresholds

| Target / Phenotype | Assay Type | Success Criteria ( IC50 / EC50 ) | Reference Scaffold Homology |

| EGFR Kinase | TR-FRET | <1.0 µM | 4-(3-Chloro-4-fluorophenyl)anilines[4][5] |

| Antimicrobial (FabI) | Enzymatic Inhibition | <5.0 µM | Triclocarban (Halogenated Biphenyl)[6] |

| Insecticidal | In vivo Larval Mortality | >70% mortality at 7 days | Halogenated Biphenyl Carboxamidines[8] |

References

- 10xchem.com. 1261891-58-0 | MFCD18314372 - 10X CHEM.

- Guidechem. DTXSID40684828 1261975-50-1 wiki - Guidechem.

- Benchchem. Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.

- MDPI. Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery.

- PubMed. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma.

- Applied and Environmental Microbiology. Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban.

- PMC. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis.

- Google Patents. KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith.

- Open Metu. Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite.

- Chemical Research in Toxicology (ACS). Bioactivation of Dibrominated Biphenyls by Cytochrome P450 Activity to Metabolites with Estrogenic Activity and Estrogen Sulfotransferase Inhibition Capacity.

- Chemical Research in Toxicology (ACS). Development of Quantitative Structure−Activity Relationships for the Toxicity of Aromatic Compounds to Tetrahymena pyriformis: Comparative Assessment of the Methodologies.

Sources

- 1. 10xchem.com [10xchem.com]

- 2. Page loading... [guidechem.com]

- 3. Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. KR20180108691A - Molecules with insecticidal utility, and intermediates, compositions and methods associated therewith - Google Patents [patents.google.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite [open.metu.edu.tr]

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug development, where structure-activity relationships (SAR) guide the design of potent and selective therapeutics. This technical guide provides an in-depth, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of a novel biaryl compound, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. While no public crystallographic data for this specific molecule currently exists, this document serves as a comprehensive "first-principles" whitepaper for researchers and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural analysis, using a hypothetical yet scientifically rigorous case study. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for obtaining high-quality, reliable crystallographic data for similar novel chemical entities.

Introduction: The Imperative of Structural Insight in Drug Discovery

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry, offering a versatile framework for creating compounds that interact with a wide range of biological targets. The specific compound of interest, 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, possesses several functional groups that are critical for modulating its properties:

-

A Biphenyl Core: Provides a semi-rigid backbone that can be tailored to orient substituents in precise three-dimensional space. The dihedral angle between the phenyl rings is a key conformational feature.[1]

-

A Phenolic Hydroxyl (-OH) Group: A classic hydrogen bond donor and acceptor, capable of forming critical interactions with protein active sites.

-

A Nitrile (-CN) Group: A strong hydrogen bond acceptor and a metabolically stable polar group.

-

Halogen Substituents (-Cl, -F): These atoms are not mere steric bulk. They significantly alter the electronic properties of the rings and can participate in specific, highly directional non-covalent interactions known as halogen bonds.[2]

Understanding how these functional groups orchestrate the molecule's conformation and its packing in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for obtaining this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[3][4] This knowledge directly informs drug design by revealing the molecule's intrinsic shape and its potential for interaction, which are key determinants of its efficacy and specificity.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in a crystallographic study is obtaining a high-purity compound and then growing single crystals suitable for diffraction.[5]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the target compound is via a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromo-6-cyanophenol (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. To this slurry, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

The Art and Science of Crystallization

The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered, single crystal lattice.[5] For a novel compound, a screening approach is most effective.

Experimental Protocol: Crystallization Screening

-

Purity Confirmation: Ensure the compound's purity is >98% by NMR and HPLC analysis before initiating crystallization trials.

-

Solvent Selection: Prepare saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile).

-

Screening Methods:

-

Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days at room temperature. This is often the simplest and most successful starting point.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip. Invert and seal this slip over a well containing a "precipitant" (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

-

Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface where the solvents slowly mix.

-

-

Crystal Harvesting: Once suitable crystals (clear, well-defined morphology, typically 0.1-0.3 mm in size) are observed, carefully harvest them using a cryoloop.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Blueprint

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5]

Data Collection

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas.[6] This low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Diffractometer Setup: The crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source and a pixel array detector).[6]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

Once the diffraction intensities are collected and processed, the central challenge is to solve the "phase problem." Direct methods, which use statistical relationships between the intensities, are typically successful for small molecules like this.

The initial atomic model is then refined against the experimental data. This is an iterative process of least-squares refinement where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[6]

Hypothetical Crystal Structure Analysis

The following data tables present a realistic, hypothetical outcome of a successful crystallographic analysis for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₃H₇ClFNO |

| Formula weight | 247.65 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.512(3) Å, α = 90° |

| b = 15.234(5) Å, β = 98.54(2)° | |

| c = 9.145(3) Å, γ = 90° | |

| Volume | 1172.1(7) ų |

| Z (Molecules per cell) | 4 |

| Calculated density | 1.402 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 504 |

| Reflections collected | 8542 |

| Independent reflections | 2145 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.03 |

Table 2: Hypothetical Selected Intramolecular Distances and Angles

| Bond/Angle | Length (Å) / Degrees (°) | Notes |

| C(Aryl)-C(Aryl) | 1.489(2) | Typical single bond between sp² carbons. |

| C-Cl | 1.741(2) | Standard aromatic C-Cl bond length. |

| C-F | 1.355(2) | Standard aromatic C-F bond length. |

| C≡N | 1.145(3) | Typical nitrile triple bond. |

| C-O (phenol) | 1.362(2) | C-O single bond with partial double bond character. |

| Dihedral Angle | 42.5° | Angle between the two phenyl ring planes. |

Analysis of Intermolecular Interactions

The crystal packing would likely be dominated by a network of non-covalent interactions, which are critical for the stability of the crystal lattice and influence properties like solubility and melting point.

-

Hydrogen Bonding: The most prominent interaction would be a classic hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. This O-H···N interaction would likely form chains or ribbons of molecules through the crystal lattice.

-

Halogen Bonding: The electropositive region on the chlorine atom (the σ-hole) could form a halogen bond with an electronegative atom on a neighboring molecule, such as the phenolic oxygen or the nitrile nitrogen. This type of interaction is highly directional and contributes significantly to crystal packing.

-

π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, further stabilizing the crystal structure. The observed dihedral angle of 42.5° would preclude a perfectly co-facial arrangement but would be amenable to offset or T-shaped interactions.

Conclusion and Outlook

This technical guide has detailed a comprehensive, best-practice workflow for determining and analyzing the single-crystal X-ray structure of the novel compound 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol. By following these robust protocols—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can obtain an unambiguous three-dimensional molecular structure.

The hypothetical structural analysis reveals the critical role of hydrogen bonding and potential halogen bonding in dictating the solid-state architecture. This detailed structural knowledge is invaluable for drug development professionals, providing a foundational understanding of the molecule's conformation and intermolecular interaction potential. These insights can guide the design of analogs with improved properties and provide a basis for computational studies, such as molecular docking, ultimately accelerating the journey from a chemical entity to a viable drug candidate.

References

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

- Malani, D., et al. (2013). Synthesis and biological evaluation of novel cyanobiphenyl-substituted derivatives. European Journal of Medicinal Chemistry, 62, 53-62.

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Roy Choudhury, A., et al. (2025, August 6). Halogen interactions using variable temperature single crystal X-ray diffraction. ResearchGate. Retrieved from [Link]

-

Bruker. (2019, September 11). Crystal structure of (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, C13H9Cl2NO. Zeitschrift für Kristallographie - New Crystal Structures, 235(1). Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing p-cyanophenol like compound.

-

Bastiansen, O. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. Retrieved from [Link]

-

Syntheses.com. (n.d.). Synthesis of 2-cyanophenol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.

-

Open PRAIRIE. (n.d.). Applications of X-Ray Single Crystal Diffraction to Structure Determination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

-

MDPI. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]

-

NASA Technical Reports Server. (2025, July 15). Structures of cyano-biphenyl liquid crystals. Retrieved from [Link]

-

SciProfiles. (2006, November 1). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Retrieved from [Link]

-

DR-NTU. (n.d.). A Combined Single Crystal Neutron/X-ray Diffraction and Solid-State Nuclear Magnetic Resonance Study of the Hybrid Perovskites. Retrieved from [Link]

-

Gilardi, R. D., & Flippen-Anderson, J. L. (2003). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.2). John Wiley & Sons, Inc. Retrieved from [Link]

-

YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction? [Video]. Bruker. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. "Applications of X-Ray Single Crystal Diffraction to Structure Determin" by Bih- Lian Huang [openprairie.sdstate.edu]

- 5. youtube.com [youtube.com]

- 6. Publication: Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl [sciprofiles.com]

Advanced Physicochemical Profiling and Handling Guidelines for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide

Introduction: The Causality of Chemical Architecture

In modern drug discovery, halogenated biaryl cyanophenols like 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol are highly valued as advanced synthetic intermediates. They frequently serve as precursors for kinase inhibitors, agrochemicals, and novel functional materials. However, the precise structural features that make this compound synthetically desirable—the electron-withdrawing cyano group, the reactive phenolic hydroxyl, and the lipophilic chloro-fluoro-phenyl ring—also dictate a highly specific and hazardous physicochemical profile.

This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate. As a Senior Application Scientist, my objective is to explain the causality behind the safety protocols. By understanding how the molecule interacts with biological and environmental systems, researchers can implement self-validating workflows that inherently prevent exposure.

Physicochemical Profiling & Structural Causality

The behavior of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol cannot be understood in isolation; it is a synergistic product of its functional groups. The ortho-cyano group exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the phenolic hydroxyl compared to standard phenol. This increases its acidity and corrosive potential. Simultaneously, the halogenated biaryl system drastically increases the compound's lipophilicity (LogP), enhancing its ability to penetrate dermal barriers and bioaccumulate.

Quantitative Data Summary

The following table synthesizes extrapolated data based on structural analogs such as and [1].

| Property | Predicted Value / State | Structural Causality & Handling Implication |

| Molecular Formula | C13H7ClFNO | High halogen content dictates strong lipophilicity and potential for halogen bonding with biological targets. |

| Molecular Weight | ~247.65 g/mol | Falls within the optimal range for rapid cellular permeability (Lipinski's Rule of 5). |

| Physical State | Crystalline Solid | High risk of aerosolized dust inhalation during weighing. Requires anti-static handling. |

| Solubility | Soluble in DMF, DMSO, THF | High solubility in polar aprotic solvents accelerates dermal absorption if spilled on skin. |

| pKa (Phenolic -OH) | ~7.0 - 7.5 | Cyano-group electron withdrawal increases acidity. Reacts exothermically with strong bases. |

| LogP (Octanol/Water) | ~3.5 - 4.2 | Highly lipophilic. Standard aqueous washing is insufficient for decontamination; requires surfactant or solvent-based cleanup. |

Toxicological Mechanisms & Exposure Pathways

Understanding the metabolic fate of this compound is critical for risk mitigation. The toxicity is multiphasic. Direct contact leads to rapid protein denaturation due to the acidic phenolic core. Systemically, hepatic processing of the halogenated arene can generate reactive oxygen species (ROS), while extreme environmental conditions (e.g., exposure to strong acids or high heat) risk the cleavage of the cyano group, releasing highly toxic hydrogen cyanide (HCN) gas.

Figure 1: Proposed toxicological and metabolic degradation pathways of the cyanophenol intermediate.

Self-Validating Experimental Handling Protocols

To align with the rigorous standards outlined in [2], standard operating procedures must be replaced with self-validating workflows. A self-validating workflow builds empirical checks into the protocol, ensuring that the scientist cannot proceed to a hazardous step without confirming the safety of the previous one.

Protocol: Safe Weighing and Reaction Setup (e.g., Suzuki-Miyaura Coupling)

Step 1: Environmental Validation

-

Action: Establish a Class II Type B2 biological safety cabinet or high-flow chemical fume hood.

-

Causality: The lipophilic nature of the halogenated biphenyl core allows rapid dermal and mucosal absorption of airborne particulates.

-

Validation Check: Verify inward airflow using a digital anemometer (target: >100 fpm). Do not proceed if the hood's differential pressure alarm is active.

Step 2: Inert Atmosphere Establishment

-

Action: Purge the reaction vessel and the weighing micro-environment with Argon.

-

Causality: The phenolic hydroxyl is susceptible to oxidative degradation, and ambient moisture can interfere with downstream catalytic coupling.

-

Validation Check: Use an inline oxygen sensor. Proceed only when O2 levels drop below 1%.

Step 3: Closed-System Transfer

-

Action: Dissolve the compound in anhydrous THF or DMF directly within the sealed weighing vial using a syringe, rather than transferring dry powder.

-

Causality: Solvating the compound eliminates the risk of aerosolized dust inhalation.

-

Validation Check: Visually confirm complete dissolution (clear solution) before withdrawing the liquid into the syringe.

Step 4: Reaction Quenching

-

Action: Post-reaction, quench the mixture using a mild alkaline solution (e.g., saturated NaHCO3, pH ~8.5).

-

Causality: Maintaining an alkaline pH during the quench prevents the accidental protonation of any cleaved cyano groups, completely mitigating the risk of HCN gas evolution.

-

Validation Check: Test the aqueous layer with pH paper. Ensure pH > 8 before opening the vessel to ambient air.

Figure 2: Self-validating handling and reaction workflow for halogenated cyanophenols.

Emergency Response & Decontamination Workflows

In accordance with the [3], emergency response must account for both the physical state of the chemical and its specific reactive hazards.

Step-by-Step Spill Response

-

Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity. The primary risk is inhalation of crystalline dust.

-

PPE Escalation: Responders must don N95/P100 particulate respirators, heavy-duty nitrile gloves (double-layered, as halogenated solvents easily permeate thin nitrile), and chemical splash goggles.

-

Containment (Solid Spill): Do not sweep dry. Sweeping aerosolizes the compound. Lightly mist the spill with a high-flashpoint solvent (e.g., polyethylene glycol or a mild surfactant/water mix) to bind the dust.

-

Neutralization (Solution Spill): If spilled in a solvent, apply a universal chemical absorbent pad. Treat the area with a dilute alkaline wash (1M NaOH) to ensure the phenolic group remains deprotonated and non-volatile, followed by a thorough water rinse.

-

Validation: Swab the area and use a UV-lamp (if the compound exhibits fluorescence) or run a rapid TLC check of the swab extract to confirm total decontamination.

Storage, Stability, and Incompatibility

The storage parameters for 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol are dictated by its electrophilic and acidic vulnerabilities:

-

Temperature & Light: Store at 2–8°C in an amber, light-blocking vial. Causality: UV light can induce radical formation at the carbon-halogen bonds, leading to polymerization or degradation.

-

Atmosphere: Store under an inert gas (Argon/N2). Causality: Prevents ambient moisture from interacting with the cyano group over prolonged periods.

-

Incompatibilities: Strictly isolate from strong acids (risk of HCN evolution) and strong oxidizing agents (risk of explosive oxidation of the phenol ring).

References

-

Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / NIH Bookshelf URL: [Link]

-

Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: 3-Chloro-4-fluorophenol (CID 24853966) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Cyanophenol - Hazardous Agents Source: Haz-Map Database URL: [Link]

Sources

A Technical Guide to the Lipophilicity and Partition Coefficient of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol

Foreword: The Imperative of Lipophilicity in Modern Drug Discovery

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a clinical candidate is fraught with challenges. A significant portion of this attrition is attributable to suboptimal pharmacokinetic and safety profiles. At the heart of these absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties lies a fundamental physicochemical parameter: lipophilicity.[1][2][3] Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to permeate biological membranes, engage with protein targets, and navigate the complex physiological milieu. An inappropriate lipophilicity profile can lead to poor absorption, high metabolic turnover, off-target toxicity, or undesirable tissue accumulation.